4-(1-Methylpiperidin-2-yl)pyridine
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Overview
Description
4-(1-Methylpiperidin-2-yl)pyridine is a heterocyclic compound that contains both a piperidine and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylpiperidin-2-yl)pyridine typically involves the reaction of pyridine derivatives with piperidine derivatives. One common method includes the alkylation of pyridine with a methylpiperidine derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts, such as palladium or nickel-based catalysts, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, halogenating agents
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and halogenated pyridine derivatives .
Scientific Research Applications
4-(1-Methylpiperidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1-Methylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Pyridine: A six-membered ring containing one nitrogen atom, widely used as a solvent and reagent in organic synthesis.
4-(1-Methylpiperidin-4-yl)pyridine: A similar compound with a different substitution pattern on the piperidine ring
Uniqueness
4-(1-Methylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H16N2 |
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Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-(1-methylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-13-9-3-2-4-11(13)10-5-7-12-8-6-10/h5-8,11H,2-4,9H2,1H3 |
InChI Key |
VTPZFHKUAXRISN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=CC=NC=C2 |
Origin of Product |
United States |
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